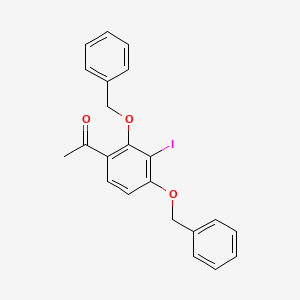

1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone

Description

Chemical Structure and Key Features 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is a substituted acetophenone derivative characterized by:

- Benzyloxy groups at the 2- and 4-positions of the aromatic ring.

- Iodine at the 3-position.

- Acetyl group at the 1-position.

Synthesis and Applications The compound is synthesized via iodination reactions, as demonstrated in the total synthesis of myricanol derivatives . For example, it is used as a precursor in Claisen rearrangements and cross-coupling reactions to construct biaryl frameworks . Its benzyloxy groups act as protective moieties, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C22H19IO3 |

|---|---|

Molecular Weight |

458.3 g/mol |

IUPAC Name |

1-[3-iodo-2,4-bis(phenylmethoxy)phenyl]ethanone |

InChI |

InChI=1S/C22H19IO3/c1-16(24)19-12-13-20(25-14-17-8-4-2-5-9-17)21(23)22(19)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |

InChI Key |

PCZFROLOTAORMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Benzyloxy Protection of Phenols

The starting material often involves a phenolic acetophenone or hydroxyacetophenone derivative. The phenolic hydroxyl groups at positions 2 and 4 are protected via benzylation to form bis(benzyloxy) groups.

- Reagents: Benzyl bromide and potassium carbonate.

- Solvent: Acetonitrile or dimethylformamide (DMF).

- Temperature: Reflux or room temperature stirring.

- Time: 12-18 hours.

This step yields 1-(2,4-bis(benzyloxy)phenyl)ethanone as a protected intermediate.

Selective Iodination of the Aromatic Ring

Experimental Data Summary

Analytical and Purification Techniques

- Monitoring: LC/MS is employed to track reaction progress and confirm product formation.

- Purification: Column chromatography using petroleum ether/dichloromethane or petroleum ether/ethyl acetate mixtures.

- Characterization: ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point determination are standard for confirming structure and purity.

Research Findings and Considerations

- The benzyloxy groups serve as protective groups that facilitate selective iodination and prevent side reactions.

- The mild bromination conditions enable the introduction of α-bromo substituents without decomposing sensitive groups.

- The synthetic route is adaptable for scale-up and industrial production due to mild reaction conditions, good yields, and environmentally friendly solvents.

- The iodinated intermediate is a versatile building block for further functionalization in pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone exhibit promising anticancer properties. For example, studies have highlighted the potential of such compounds in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of iodine in the structure may enhance its reactivity and interaction with biological targets, making it a candidate for further exploration in cancer therapeutics .

Agonistic Activity on EphA2 Receptor

A study focused on the design and synthesis of small molecule agonists revealed that derivatives of this compound could act as EphA2 receptor agonists. The EphA2 receptor is implicated in various cellular processes, including cell migration and proliferation. Compounds with bulky substituents, like those found in 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone, have shown enhanced activity compared to simpler structures .

Applications in Drug Development

The unique structural features of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone position it as a valuable scaffold in medicinal chemistry. Its ability to serve as a starting point for the synthesis of analogs may lead to the development of new pharmaceuticals targeting various diseases.

Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a recent study assessing the anticancer properties of various benzyloxy-substituted phenyl compounds, 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to control compounds. The mechanism was attributed to increased reactive oxygen species (ROS) levels leading to oxidative stress and subsequent apoptosis .

Case Study 2: EphA2 Receptor Agonism

Another investigation into small molecule agonists revealed that derivatives of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone showed enhanced binding affinity for the EphA2 receptor compared to other tested compounds. This study utilized radiolabeled assays to quantify binding interactions and demonstrated that modifications to the benzyloxy groups could further enhance receptor activation .

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related hydroxyacetophenones and iodinated derivatives:

*Estimated based on substituents.

Physicochemical Properties

- Stability : The benzyloxy groups in the target compound reduce hydrolysis susceptibility compared to hydroxylated analogues (e.g., [52200-61-0]) .

- Reactivity : The iodine atom facilitates nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, unlike methoxy or hydroxyl substituents .

- Melting Points : Benzyloxy-protected compounds generally exhibit higher melting points (e.g., [83069-04-9] melts at 117°C ) compared to hydroxylated variants.

Key Research Findings

Iodine as a Strategic Substituent: The 3-iodo group in the target compound enables regioselective cross-coupling, a feature absent in non-halogenated analogues .

Protective Group Dynamics : Benzyloxy groups outperform methoxy or hydroxyl in stabilizing reactive intermediates during multi-step syntheses .

Structural-Activity Trends : Increased lipophilicity from benzyloxy groups correlates with improved membrane permeability in drug precursors .

Biological Activity

1-(2,4-Bis(benzyloxy)-3-iodophenyl)ethanone is an organic compound notable for its complex structure, which includes two benzyloxy groups and an iodine atom attached to a phenyl ring. Its chemical formula is C22H20O3, and it has a molecular weight of 332.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing other biologically active molecules.

The compound's reactivity is largely attributed to its functional groups, which allow for various chemical transformations. These transformations are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals, including terbutaline, a medication used for asthma treatment.

Biological Activity

Research has indicated that 1-(2,4-bis(benzyloxy)-3-iodophenyl)ethanone may interact with various biological targets, leading to diverse pharmacological effects. Here are some key findings regarding its biological activity:

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(2,4-bis(benzyloxy)-3-iodophenyl)ethanone and its derivatives. The presence of the benzyloxy groups and the iodine atom significantly influences its interaction with biological targets. For instance, modifications on the phenyl ring can enhance selectivity and potency against specific enzymes or receptors .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects of 1-(2,4-bis(benzyloxy)-3-iodophenyl)ethanone on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

- Enzyme Inhibition Assays : Inhibitory assays against AChE revealed that certain derivatives exhibited significant inhibition, indicating their potential use in treating Alzheimer's disease .

- Pharmacokinetic Studies : Research involving animal models assessed the pharmacokinetics of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for evaluating the therapeutic viability of new drugs derived from this compound .

Data Table: Biological Activities and Inhibition Potencies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.